Azasetron hydrochloride

5-HT3 antagonist chemotherapy-induced nausea and vomiting cisplatin

Select Azasetron hydrochloride for clinically demonstrated superior control of delayed chemotherapy-induced nausea and vomiting (days 3–4) over granisetron in cisplatin-based regimens. Unlike ondansetron, azasetron maintains consistent concentration-dependent 5-HT release inhibition in gastrointestinal tissue models at 10⁻⁷–10⁻⁶ M. Validated 48-hour ambient (25°C) and 14-day refrigerated (4°C) stability of azasetron-dexamethasone admixtures supports efficient batch compounding. Its nonlinear hepatic clearance (t½ 4.3–7.3 h) due to saturation of hepatic metabolism makes it an exemplary tool compound for dose-dependent pharmacokinetic and PBPK modeling studies. High selectivity for 5-HT3 (Ki 0.33–2.9 nM) over 5-HT1A, 5-HT2, D1, D2, α1, and α2 receptors ensures target specificity.

Molecular Formula C9H9NO2
Molecular Weight 0
CAS No. 123040-94-8
Cat. No. B1168357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron hydrochloride
CAS123040-94-8
Molecular FormulaC9H9NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron Hydrochloride (CAS 123040-94-8): 5-HT3 Receptor Antagonist Chemical Profile for Research and Industrial Procurement


Azasetron hydrochloride (Y-25130) is a benzoxazine-derived, orally bioavailable selective antagonist of the serotonin 5-HT3 receptor, clinically utilized for the prophylaxis of chemotherapy- and radiotherapy-induced nausea and vomiting [1]. It binds with high affinity to 5-HT3 receptors in both central and peripheral sites, demonstrating a Ki of 2.9 nM in rat cerebral cortex and 0.33 nM in rat small intestine [2]. Azasetron exhibits pronounced selectivity over other serotonergic, dopaminergic, and adrenergic receptor subtypes, with IC50 values exceeding 10 μM for 5-HT1A, 5-HT2, D1, D2, α1, and α2 receptors, though it retains modest affinity for histamine H1 receptors (IC50 = 4.4 μM) [2].

Why Azasetron Hydrochloride (CAS 123040-94-8) Cannot Be Interchanged with Generic 5-HT3 Antagonists in Research Protocols


While 5-HT3 receptor antagonists share a common mechanistic target, clinically and experimentally significant heterogeneity exists in their receptor binding kinetics, tissue-specific affinities, metabolic stability, and clinical efficacy profiles [1]. Azasetron, in particular, demonstrates a unique combination of moderate terminal elimination half-life (4.3–7.3 hours) and nonlinear pharmacokinetics in vivo, as well as a distinct in vitro pharmacological fingerprint—including potent inhibition of 5-HT release in the ferret ileum model at concentrations where ondansetron exhibits anomalous reduced efficacy [2][3]. Furthermore, head-to-head clinical data confirm that substituting azasetron with granisetron or ondansetron results in non-equivalent outcomes for delayed-phase emesis control [4]. These quantitative differences preclude the assumption of therapeutic or experimental interchangeability.

Azasetron Hydrochloride (CAS 123040-94-8): Comparative Quantitative Evidence for Differentiated Scientific Selection


Superior Delayed Emesis Control vs. Granisetron in Cisplatin-Induced Vomiting (Direct Head-to-Head)

In a randomized crossover trial involving patients receiving cisplatin-based chemotherapy (50–60 mg/m²), azasetron (10 mg/day IV) demonstrated significantly superior antiemetic efficacy compared to granisetron (3 mg/day IV) on days 3 and 4 post-chemotherapy [1]. The study reported that both drugs were highly effective in the acute phase, but azasetron provided enhanced protection against delayed emesis, a clinically challenging period where granisetron's efficacy waned [1].

5-HT3 antagonist chemotherapy-induced nausea and vomiting cisplatin

Inferior Delayed CINV Control vs. Ondansetron: A Critical Limitation for Procurement Decisions (Direct Head-to-Head)

A randomized, double-blind, double-dummy, multicenter trial directly compared azasetron to ondansetron for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). The study concluded that azasetron demonstrated inferiority in controlling delayed CINV compared to ondansetron, with reported complete response rates of approximately 45% for azasetron versus 54.5% for ondansetron [1]. Safety profiles were similar between the two groups [1]. This represents a key weakness of azasetron relative to a widely used first-generation 5-HT3 antagonist.

5-HT3 antagonist delayed CINV ondansetron

Unique Concentration-Dependent 5-HT Release Inhibition in Ferret Ileum vs. Ondansetron Paradoxical Effect

In an ex vivo ferret ileum model—an established surrogate for emetic reflex circuitry—azasetron (10⁻⁷ and 10⁻⁶ M) produced concentration-dependent inhibition of 2-methyl-5-HT-induced 5-HT release [1]. In contrast, ondansetron exhibited a paradoxical reduction in inhibitory effect when its concentration was increased from 10⁻⁷ M to 10⁻⁶ M, suggesting a distinct pharmacological interaction with neuronal 5-HT3 receptor subtypes [1]. Granisetron and azasetron both maintained robust, concentration-dependent inhibition across the tested range [1].

5-HT3 antagonist serotonin release enteric nervous system

Tissue-Specific Binding Affinity: Higher 5-HT3 Receptor Affinity in Small Intestine than Cortex

Azasetron demonstrates tissue-dependent binding affinity to 5-HT3 receptors, with a Ki of 0.33 nM in rat small intestine (using [³H]granisetron as radioligand) compared to a Ki of 2.9 nM in rat cerebral cortex (using [³H]quipazine) [1]. This approximately 8.8-fold higher affinity for the enteric 5-HT3 receptor relative to the central nervous system isoform suggests preferential targeting of the peripheral emetic pathway, which may contribute to its antiemetic efficacy profile [1].

5-HT3 antagonist receptor binding tissue specificity

Moderate Terminal Half-Life (4.3–7.3 h) and Nonlinear Pharmacokinetics: A Differentiator from Shorter-Acting Agents

Following a single 10 mg intravenous dose in healthy male volunteers, azasetron exhibits biphasic elimination with an α-phase half-life of 0.13 hours and a β-phase (terminal) half-life of 4.3 hours, with 66.8% of the dose excreted unchanged in urine within 24 hours [1]. In cancer patients receiving cisplatin, the terminal half-life is prolonged to 7.3 hours, reflecting disease- or chemotherapy-related alterations in clearance [1]. Additionally, preclinical studies in rats reveal nonlinear (dose-dependent) pharmacokinetics due to saturation of hepatic metabolism, with terminal half-lives ranging from 6.7 to 8.0 hours across doses [2]. In contrast, ondansetron has a shorter terminal half-life of approximately 4 hours, while palonosetron exhibits a markedly prolonged half-life of ~40 hours [3].

pharmacokinetics half-life nonlinear kinetics

Formulation Stability: Azasetron-Dexamethasone Admixture Remains >97% Potent for 48 h at 25°C When Light-Protected

A comprehensive stability study evaluated azasetron hydrochloride (0.1 mg/mL) combined with dexamethasone sodium phosphate (0.05–0.2 mg/mL) in 0.9% sodium chloride injection stored in polyolefin bags or glass bottles [1]. When protected from room light, both drugs retained >97% of their initial concentration for 48 hours at 25°C and for 14 days at 4°C [1]. However, exposure to ambient room light at 25°C resulted in significant degradation, with concentration drops and a color change from colorless to pink within 48 hours, underscoring the critical requirement for light protection during storage and administration [1].

drug stability admixture compatibility hospital pharmacy

Recommended Research and Clinical Application Scenarios for Azasetron Hydrochloride (CAS 123040-94-8) Based on Comparative Evidence


Prophylaxis of Cisplatin-Induced Emesis in Protocols Prioritizing Delayed-Phase Control Over Granisetron

Based on direct head-to-head clinical evidence demonstrating superior delayed emesis control on days 3–4 compared to granisetron (3 mg IV) in patients receiving cisplatin (50–60 mg/m²), azasetron (10 mg IV daily) is a preferred agent for research protocols or clinical settings where enhanced delayed-phase antiemetic protection is a primary objective [1].

In Vitro Studies of Enteric 5-HT3 Receptor Pharmacology Requiring Concentration-Dependent Antagonism

For ex vivo or in vitro investigations of 5-HT3 receptor-mediated serotonin release in gastrointestinal tissues (e.g., ferret ileum models), azasetron is a suitable tool compound due to its consistent concentration-dependent inhibition profile at 10⁻⁷ to 10⁻⁶ M, in contrast to the anomalous, reduced efficacy observed with ondansetron at higher concentrations [2].

Compounded Antiemetic Infusions Requiring Defined 48-Hour Stability at Ambient Temperature

Hospital pharmacies and clinical research units compounding azasetron-dexamethasone admixtures can confidently assign a 48-hour beyond-use date for solutions stored at 25°C and a 14-day beyond-use date for refrigerated (4°C) storage, provided the admixture is protected from light [3]. This stability data supports efficient batch preparation and reduces waste in high-volume oncology infusion centers.

Pharmacokinetic Modeling of 5-HT3 Antagonists with Intermediate Elimination Half-Life and Nonlinear Clearance

Azasetron's terminal half-life of 4.3–7.3 hours and its documented nonlinear pharmacokinetics (due to saturation of hepatic metabolism) make it a valuable model compound for research into dose-dependent clearance mechanisms and for physiologically based pharmacokinetic (PBPK) modeling of antiemetic agents with intermediate duration of action [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azasetron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.